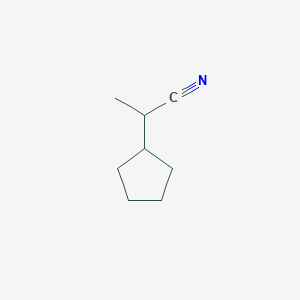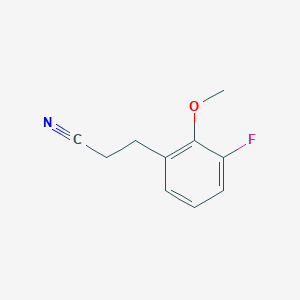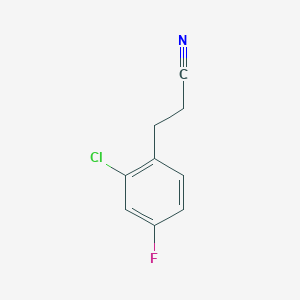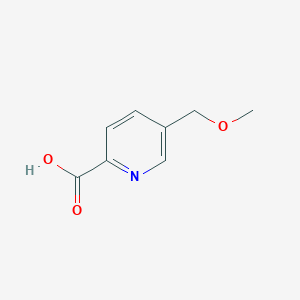
2-Cyclopentylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylpropanenitrile is an organic compound with the molecular formula C9H15N. It features a cyclopentyl group attached to a propanenitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-cyclopentylpropanenitrile involves the hydrolysis, amidation, and dehydration of 3-(4-halo-1H-pyrazol-1-yl)-3-cyclopentylpropionate. This process utilizes selective lipase in a phosphate buffer solution to achieve the desired product . Another method involves the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile through a series of steps including hydrolysis and amidation .
Industrial Production Methods: The industrial production of this compound typically involves scalable processes with mild reaction conditions, readily available raw materials, and high yields. These methods are designed to be cost-effective and suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Cyclopentylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-Cyclopentylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-cyclopentylpropanenitrile involves its interaction with specific molecular targets. For instance, in the context of pharmaceuticals, it can inhibit the activity of Janus Associated Kinases (JAKs), thereby modulating cytokine signaling pathways. This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cell types .
類似化合物との比較
- Cyclopentylacetonitrile
- Cyclopentylmethylamine
- Cyclopentylpropanoic acid
Comparison: 2-Cyclopentylpropanenitrile is unique due to its specific nitrile group attached to a cyclopentyl ring, which imparts distinct chemical properties and reactivity. Compared to cyclopentylacetonitrile, it has an additional carbon in the side chain, which can influence its reactivity and applications. Cyclopentylmethylamine and cyclopentylpropanoic acid, on the other hand, differ in their functional groups, leading to different chemical behaviors and uses .
特性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC名 |
2-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H13N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChIキー |
UIUQLPYCKLGRKP-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)







